Molecular structure and weight of 2-Bromo-6-(trifluoromethoxy)benzyl chloride
Molecular structure and weight of 2-Bromo-6-(trifluoromethoxy)benzyl chloride
An In-Depth Technical Guide to 2-Bromo-6-(trifluoromethoxy)benzyl Chloride: A Versatile Building Block for Advanced Synthesis
Section 1: Executive Summary
This technical guide provides a comprehensive analysis of 2-Bromo-6-(trifluoromethoxy)benzyl chloride, a highly functionalized aromatic compound of significant interest to researchers and professionals in drug development and fine chemical synthesis. The molecule's architecture is distinguished by three key functional groups: a reactive benzyl chloride moiety for nucleophilic substitution, a bromine atom serving as a versatile handle for cross-coupling reactions, and a trifluoromethoxy group, a privileged substituent in modern medicinal chemistry for enhancing drug-like properties. This guide elucidates the compound's molecular structure, physicochemical properties, a robust synthesis protocol, and its predicted spectroscopic signature. Furthermore, it offers field-proven insights into its dual reactivity, highlighting its utility as a strategic building block for constructing complex molecular entities. Safety and handling protocols are also detailed to ensure its effective and safe utilization in a laboratory setting.
Section 2: Molecular Profile and Physicochemical Properties
2-Bromo-6-(trifluoromethoxy)benzyl chloride is a substituted toluene derivative where the benzene ring is functionalized at positions 2, 6, and the benzylic carbon. The ortho-positioning of the bulky bromo and trifluoromethoxy groups relative to the chloromethyl group introduces significant steric and electronic effects that govern its reactivity.
Caption: 2D Molecular Structure of the Topic Compound.
Table 1: Core Properties of 2-Bromo-6-(trifluoromethoxy)benzyl chloride
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-Bromo-2-(chloromethyl)-3-(trifluoromethoxy)benzene | |
| CAS Number | 1393442-62-0 | |
| Molecular Formula | C₈H₅BrClF₃O | |
| Molecular Weight | 289.48 g/mol | [1] |
| Synonyms | 2-Bromo-6-(trifluoromethoxy)benzyl chloride | |
Section 3: The Trifluoromethoxy Group: A Privileged Moiety in Medicinal Chemistry
The incorporation of fluorine-containing functional groups is a cornerstone of modern drug design, and the trifluoromethoxy (-OCF₃) group has emerged as a particularly valuable substituent.[2] Unlike the related trifluoromethyl (-CF₃) group, the -OCF₃ group offers a unique combination of electronic properties and lipophilicity. It is strongly electron-withdrawing via induction, which can modulate the pKa of nearby functionalities and deactivate aromatic rings to oxidative metabolism.[2] Critically, the -OCF₃ group is one of the most lipophilic substituents known to medicinal chemists, a property that can significantly enhance a molecule's ability to cross cellular membranes, thereby improving bioavailability and in vivo transport.[2] Its inclusion in a synthetic building block like 2-Bromo-6-(trifluoromethoxy)benzyl chloride provides a direct route to imbue target molecules with these desirable pharmacokinetic properties.
Section 4: Synthesis and Purification
The most direct and reliable synthesis of 2-Bromo-6-(trifluoromethoxy)benzyl chloride involves the chlorination of its corresponding benzyl alcohol precursor. This transformation is efficiently achieved using thionyl chloride, with a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction.
Caption: General workflow for the synthesis of the topic compound.
Experimental Protocol: Synthesis via Chlorination
This protocol is adapted from a general procedure for the conversion of benzyl alcohols to benzyl chlorides.[3]
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-Bromo-6-(trifluoromethoxy)benzyl alcohol (1.0 eq).
-
Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M. Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2 µL per 10 mmol of alcohol).
-
Cooling: Cool the stirring solution to 0°C using an ice bath.
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Reagent Addition: Add thionyl chloride (SOCl₂, 1.2 eq) dropwise to the solution via the dropping funnel over 15-20 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and the evolution of HCl and SO₂ gases.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzyl alcohol is fully consumed.
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Quenching: Carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess thionyl chloride and HCl. Trustworthiness Note: This step must be performed slowly and with caution in a well-ventilated fume hood due to vigorous gas evolution (CO₂).
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Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.
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Washing: Wash the combined organic layer sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude benzyl chloride.
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Purification: If necessary, purify the crude product by silica gel column chromatography using a non-polar eluent system (e.g., hexanes/ethyl acetate) to afford the pure 2-Bromo-6-(trifluoromethoxy)benzyl chloride.
Section 5: Spectroscopic and Analytical Characterization (Predictive Analysis)
While experimental spectra for this specific compound are not widely published, a robust prediction of its key spectroscopic features can be made based on the analysis of structurally similar molecules.[3][4]
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Value | Rationale |
|---|---|---|---|
| ¹H NMR | Benzylic Protons (-CH₂ Cl) | δ 4.6 - 4.8 ppm (singlet) | The electronegative chlorine atom deshields these protons, shifting them downfield. A singlet is expected as there are no adjacent protons for coupling.[3] |
| Aromatic Protons (-C₆H₃ -) | δ 7.2 - 7.8 ppm (multiplet) | The electron-withdrawing effects of the Br, OCF₃, and CH₂Cl groups will place the aromatic protons in this deshielded region. | |
| ¹³C NMR | Benzylic Carbon (-C H₂Cl) | δ 45 - 50 ppm | Typical range for a benzylic carbon attached to a chlorine atom. |
| C-Br Carbon | δ 115 - 125 ppm | ||
| C-OCF₃ Carbon | δ 145 - 155 ppm (quartet) | The carbon is significantly deshielded by the electronegative OCF₃ group and will exhibit splitting due to coupling with the three fluorine atoms (²Jcf). | |
| CF₃ Carbon | δ 120 - 125 ppm (quartet) | The trifluoromethyl carbon itself appears as a quartet with a large one-bond C-F coupling constant (¹Jcf). | |
| Mass Spec (EI) | Molecular Ion [M]⁺ | m/z 288, 290, 292 | The spectrum will show a characteristic isotopic pattern due to the presence of one bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and one chlorine (³⁵Cl/³⁷Cl ≈ 3:1) atom. |
| Key Fragment | [M - Cl]⁺ | Loss of the chlorine radical is a common fragmentation pathway for benzyl chlorides. | |
| IR Spec | C-Cl Stretch | 650 - 850 cm⁻¹ | Characteristic stretch for an alkyl chloride. |
| C-F Stretch | 1100 - 1300 cm⁻¹ (strong) | Strong, characteristic absorbances for the C-F bonds of the trifluoromethoxy group. |
| | C-O Stretch | 1200 - 1300 cm⁻¹ | Ether linkage stretch. |
Section 6: Reactivity and Synthetic Utility
The primary value of 2-Bromo-6-(trifluoromethoxy)benzyl chloride in drug development lies in its capacity as a trifunctional synthetic building block. Its reactivity can be selectively directed towards either the benzyl chloride moiety or the bromo-substituted aromatic ring.
Caption: Dual reactivity pathways for the topic compound.
Pathway A: Reactions at the Benzylic Position
The chloromethyl group is a potent electrophile, making it an excellent substrate for nucleophilic substitution (Sₙ2) reactions. This pathway is fundamental for introducing the 2-bromo-6-(trifluoromethoxy)benzyl moiety into a target molecule.[5]
-
With Amines: Reaction with primary or secondary amines yields substituted benzylamines, a common structural motif in pharmaceuticals.
-
With Alcohols/Phenols: Alkylation of alcohols or phenols under basic conditions (e.g., using NaH or K₂CO₃) produces benzyl ethers, which can serve as stable protecting groups or as part of a final molecular structure.
-
With Thiols: Reaction with thiols readily forms benzyl thioethers.
Pathway B: Reactions at the Aromatic Ring
The bromo substituent provides a strategic handle for a wide array of powerful palladium- or copper-catalyzed cross-coupling reactions. This allows for the late-stage diversification of intermediates, enabling the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies.
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, creating biaryl structures.
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating substituted anilines.
-
Heck Coupling: Reaction with alkenes to form substituted styrenes.
The orthogonality of these two reaction types allows for a stepwise, controlled synthesis. For example, one could first perform a nucleophilic substitution at the benzylic position and then, in a subsequent step, use the bromo group for a cross-coupling reaction without interference.
Section 7: Handling, Storage, and Safety
As with most benzyl halides, 2-Bromo-6-(trifluoromethoxy)benzyl chloride should be handled with care due to its presumed corrosive and lachrymatory properties.[6]
-
Hazard Identification: Based on analogous compounds, it is classified as causing severe skin burns and eye damage (H314).[7] It is a lachrymator (causes tears) and is harmful if inhaled or swallowed.[6][7]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a flame-resistant lab coat.[7]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Avoid moisture, as it can hydrolyze to the corresponding benzyl alcohol and HCl.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and moisture.[7]
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Section 8: Conclusion
2-Bromo-6-(trifluoromethoxy)benzyl chloride is a high-value, strategically designed building block for advanced chemical synthesis. The convergence of a reactive benzyl chloride, a versatile bromo-handle for cross-coupling, and the pharmacokinetically advantageous trifluoromethoxy group makes it an enabling tool for medicinal chemists and drug development professionals. Its dual reactivity allows for the efficient and controlled construction of complex molecular architectures, accelerating the discovery and development of novel therapeutic agents.
Section 9: References
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